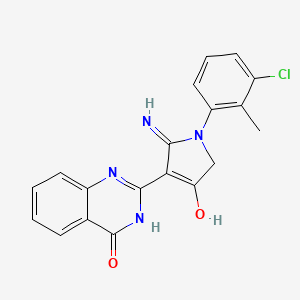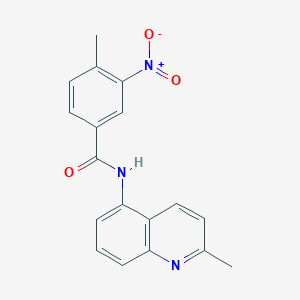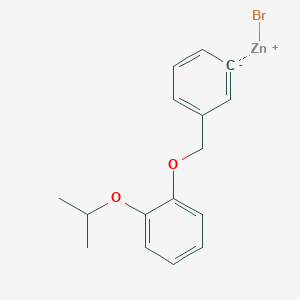
1-Methyl-4-morpholino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-morpholino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms. They are found throughout nature in various forms and are known for their diverse biological potential, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activities .
Méthodes De Préparation
The synthesis of 1-Methyl-4-morpholino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile typically involves cyclization reactions. One common method is the reaction of 1-methyl-2-thiouracil with morpholine and cyanogen bromide under basic conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the desired pyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-4-morpholino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-4-morpholino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a precursor in organic synthesis.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, it is explored for potential use in drug development, particularly for its anticancer and antimicrobial properties.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-morpholino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
1-Methyl-4-morpholino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives, such as:
1-Methyl-2-thiouracil: Known for its use in the synthesis of various heterocyclic compounds.
4-Morpholino-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile: Exhibits similar biological activities but with different chemical properties due to the presence of a thioxo group.
1-Methyl-2-(methylsulphanyl)-4-(3-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: Known for its potent antifungal activity
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12N4O2 |
|---|---|
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
1-methyl-4-morpholin-4-yl-2-oxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H12N4O2/c1-13-7-8(6-11)9(12-10(13)15)14-2-4-16-5-3-14/h7H,2-5H2,1H3 |
Clé InChI |
IKDVSPVVDXVGGH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=NC1=O)N2CCOCC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



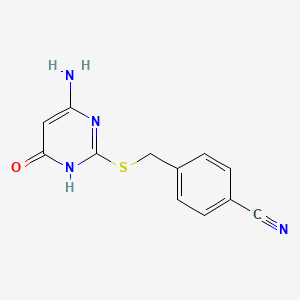


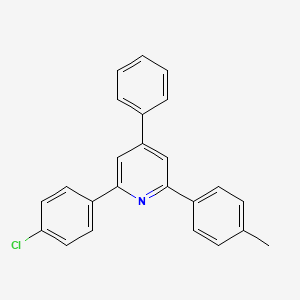
![2-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14880396.png)
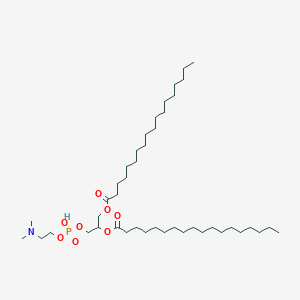
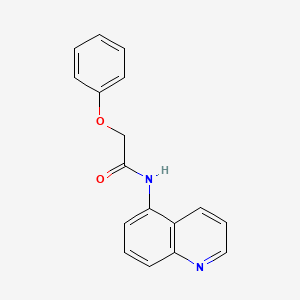
![[3-(2-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14880413.png)
